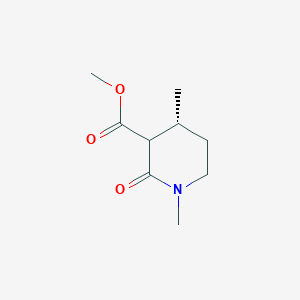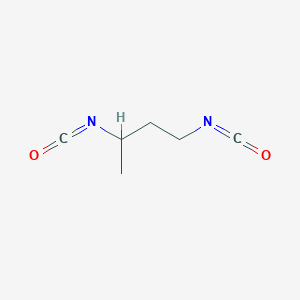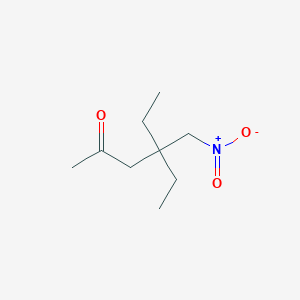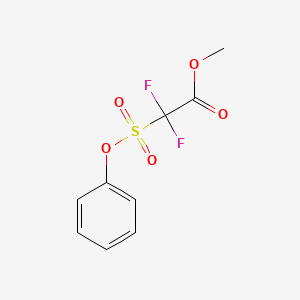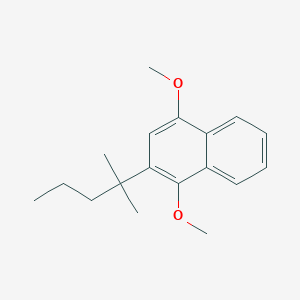
1,4-Dimethoxy-2-(2-methylpentan-2-yl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethoxy-2-(2-methylpentan-2-yl)naphthalene is an organic compound with the molecular formula C18H24O2. It is a derivative of naphthalene, characterized by the presence of two methoxy groups and a 2-methylpentan-2-yl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-(2-methylpentan-2-yl)naphthalene can be achieved through Friedel-Crafts alkylation. This involves the reaction of 1,4-dimethoxynaphthalene with 2-methylpentan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar Friedel-Crafts alkylation processes, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the final compound.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethoxy-2-(2-methylpentan-2-yl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Substitution: Formation of various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,4-Dimethoxy-2-(2-methylpentan-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethoxy-2-(2-methylpentan-2-yl)naphthalene involves its interaction with various molecular targets. The methoxy groups and the alkyl substituent influence its reactivity and binding affinity to different enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxynaphthalene: Lacks the 2-methylpentan-2-yl substituent.
2,5-Dimethoxy-1,4-dimethylbenzene: Similar methoxy substitution pattern but different core structure.
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene: Contains two alkyl substituents instead of one.
Uniqueness
1,4-Dimethoxy-2-(2-methylpentan-2-yl)naphthalene is unique due to the presence of both methoxy groups and a bulky alkyl substituent, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
109823-00-9 |
|---|---|
Fórmula molecular |
C18H24O2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
1,4-dimethoxy-2-(2-methylpentan-2-yl)naphthalene |
InChI |
InChI=1S/C18H24O2/c1-6-11-18(2,3)15-12-16(19-4)13-9-7-8-10-14(13)17(15)20-5/h7-10,12H,6,11H2,1-5H3 |
Clave InChI |
UORWRASUILAPTK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)C1=C(C2=CC=CC=C2C(=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14322136.png)
![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)
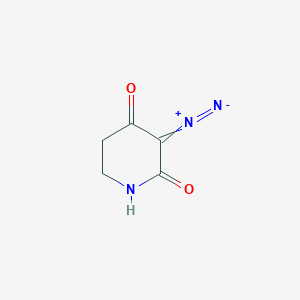
![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)




